(3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.
Acylation: The hydrazone is then acylated with 4-chlorobenzyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, (3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}propanamide
- **N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}pentanamide
Uniqueness
Compared to similar compounds, (3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide may exhibit unique reactivity due to the specific positioning of its functional groups. This can result in different biological activities or chemical properties, making it a distinct compound of interest in various research fields.
Properties
Molecular Formula |
C20H22ClN3O4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methylamino]-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O4/c1-13(10-19(25)22-12-14-4-6-15(21)7-5-14)23-24-20(26)17-9-8-16(27-2)11-18(17)28-3/h4-9,11H,10,12H2,1-3H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
FCUINASHPCRQIJ-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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